Stavudine 5-O-β-Glucuronide
Description
Properties
Molecular Formula |
C₁₆H₂₀N₂O₁₀ |
|---|---|
Molecular Weight |
400.34 |
Synonyms |
2’,3’-Didehydro-3’-deoxythymidine 5-O-β-Glucuronide; 3’-Deoxy-2’-thymidinene 5-O-β-Glucuronide; 3’-Deoxy-2’,3’-didehydrothymidine 5-O-β-Glucuronide; Avostav 5-O-β-Glucuronide; D4t 5-O-β-Glucuronide; BMY-27857 5-O-β-Glucuronide; Zerit 5-O-β-Glucuronid |
Origin of Product |
United States |
Biochemical Pathways and Formation of Stavudine 5 O β Glucuronide
Elucidation of Stavudine's Major Metabolic Routes in Research Models
The metabolism of stavudine (B1682478) is not yet fully elucidated in humans. researchgate.netresearchgate.net However, research models have identified key metabolic routes, primarily phosphorylation and, to a lesser extent, conjugation reactions.
Stavudine Phosphorylation (brief context for primary metabolism)
The principal metabolic pathway for stavudine's bioactivation is intracellular phosphorylation. wikipedia.orgnih.govdrugbank.com This process is essential for its therapeutic activity. Cellular kinases convert stavudine sequentially into stavudine 5'-monophosphate, stavudine 5'-diphosphate, and ultimately to its active form, stavudine 5'-triphosphate. researchgate.netnih.gov This active triphosphate metabolite acts as a competitive inhibitor of the viral reverse transcriptase and leads to the termination of the viral DNA chain. wikipedia.orgnih.gov
The enzymes involved in this critical phosphorylation cascade are detailed in the table below.
| Metabolic Step | Enzyme | Product |
| Stavudine → Stavudine 5'-monophosphate | Thymidine (B127349) kinase | Stavudine 5'-monophosphate |
| Stavudine 5'-monophosphate → Stavudine 5'-diphosphate | Thymidylate kinase | Stavudine 5'-diphosphate |
| Stavudine 5'-diphosphate → Stavudine 5'-triphosphate | Nucleoside diphosphate (B83284) kinase | Stavudine 5'-triphosphate |
Other Conjugation Reactions of Stavudine
Besides glucuronidation, the metabolic clearance of stavudine is minimally affected by hepatic metabolism. wikipedia.org Oxidation and glucuronidation are considered minor metabolic pathways for stavudine. wikipedia.org While other phase II conjugation reactions, such as sulfation, acetylation, and conjugation with amino acids, are known metabolic pathways for various xenobiotics, their specific involvement in the metabolism of stavudine is not well-documented. uomus.edu.iq
The Glucuronidation Pathway Leading to Stavudine 5'-O-β-Glucuronide
Glucuronidation is a significant phase II metabolic pathway that enhances the water solubility of various compounds, facilitating their excretion. wikipedia.org In the case of stavudine, this process leads to the formation of Stavudine 5'-O-β-Glucuronide.
Identification of the O-Glucuronide Linkage at the 5'-Position
The glucuronide metabolite of stavudine has been identified as Stavudine 5'-O-β-Glucuronide. cymitquimica.com This indicates that the glucuronic acid moiety is attached to the 5'-hydroxyl group of the stavudine molecule through an O-glycosidic bond. This specific linkage has been confirmed through the chemical synthesis and characterization of the compound. cymitquimica.com The glucuronide metabolite of stavudine has been detected in the urine of monkeys, although its significance in human metabolism has been a subject of some debate. researchgate.netresearchgate.net
Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Enzymes in Stavudine Glucuronidation
The enzymatic reaction of glucuronidation is catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.org These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. youtube.com The UGT enzyme family is responsible for the phase II metabolism of stavudine. researchgate.net
The human UGT superfamily is divided into several families and subfamilies, with the UGT1 and UGT2 families being the main enzymes involved in the metabolism of xenobiotics. nih.gov While specific UGT isoforms, such as UGT2B7, have been identified as the principal enzymes responsible for the glucuronidation of other nucleoside analogues like zidovudine (B1683550), the specific UGT isoforms that catalyze the glucuronidation of stavudine have not been definitively elucidated. nih.govresearchgate.netnih.gov
Cofactor Requirements for Glucuronidation (e.g., UDP-Glucuronic Acid)
The process of glucuronidation is dependent on a specific activated sugar donor, Uridine Diphosphate-Glucuronic Acid (UDPGA). wikipedia.orgxenotech.com UDPGA is synthesized in the liver and serves as the source of the glucuronic acid moiety that is transferred to the substrate by the UGT enzyme. xenotech.com The reaction involves the transfer of the glucuronic acid from UDPGA to stavudine, resulting in the formation of Stavudine 5'-O-β-Glucuronide and Uridine Diphosphate (UDP). youtube.comxenotech.com
The key components of the glucuronidation pathway are summarized in the table below.
| Component | Role |
| Stavudine | Substrate |
| Uridine Diphosphate-Glucuronosyltransferase (UGT) | Enzyme |
| Uridine Diphosphate-Glucuronic Acid (UDPGA) | Cofactor (Glucuronic acid donor) |
| Stavudine 5'-O-β-Glucuronide | Product |
Characterization of Metabolite Structures through Advanced Spectroscopic Techniques in Research
The definitive identification and structural confirmation of metabolites like Stavudine 5'-O-β-Glucuronide rely on sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this field, providing detailed information on the molecular weight, elemental composition, and precise atomic arrangement of the molecule.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of drug metabolites, it is often coupled with a separation technique like liquid chromatography (LC-MS).
High-resolution mass spectrometry (HRMS) can provide the accurate mass of the metabolite, which allows for the determination of its elemental formula. The molecular formula for Stavudine 5'-O-β-Glucuronide is C16H20N2O10, with a corresponding molecular weight of approximately 400.34 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, the ion of the parent molecule (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a glucuronide conjugate, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 Da). Therefore, in the MS/MS spectrum of Stavudine 5'-O-β-Glucuronide, a key fragmentation would be the transition from the precursor ion (m/z 401.1 [M+H]⁺ in positive ion mode or m/z 399.1 [M-H]⁻ in negative ion mode) to a product ion corresponding to the original stavudine molecule (m/z 225.1 [M+H]⁺). Further fragmentation of the stavudine ion would yield additional structural information.
Table 1: Key Mass Spectrometry Data for Stavudine 5'-O-β-Glucuronide
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O10 |
| Molecular Weight | 400.34 g/mol |
| Monoisotopic Mass | 400.1118 Da |
| Expected [M+H]⁺ Ion | m/z 401.1 |
| Expected [M-H]⁻ Ion | m/z 399.1 |
While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise determination of its three-dimensional structure.
For Stavudine 5'-O-β-Glucuronide, NMR analysis would confirm the site of glucuronidation. The conjugation of the glucuronic acid moiety to the 5'-hydroxyl group of stavudine causes a significant change in the chemical shifts of the neighboring protons and carbons.
¹H NMR: In a proton NMR spectrum, the protons on the carbon atom at the 5' position (C5') of the stavudine moiety would show a downfield shift compared to the parent drug. Additionally, a new set of signals corresponding to the protons of the glucuronic acid ring would appear, including a characteristic signal for the anomeric proton (H1''). The coupling constant of this anomeric proton helps to determine the stereochemistry (α or β) of the glycosidic bond.
¹³C NMR: Similarly, in a carbon-13 NMR spectrum, the C5' carbon of the stavudine part would be shifted downfield upon glucuronidation. The spectrum would also display six additional signals for the carbons of the glucuronic acid moiety.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. An HMBC experiment would be particularly crucial, as it would show a correlation between the anomeric proton (H1'') of the glucuronic acid and the C5' carbon of stavudine, definitively confirming the site of attachment.
Although detailed experimental NMR data for Stavudine 5'-O-β-Glucuronide is not widely published, the principles described are the standard approach used by researchers for the structural elucidation of such metabolites.
Enzymatic Characterization and Kinetics of Stavudine 5 O β Glucuronide Formation
Identification of Specific UGT Isoforms Involved in Stavudine (B1682478) Glucuronidation
Reaction phenotyping is a systematic process used during drug development to identify the primary enzymes responsible for a drug's metabolism. springernature.com For glucuronidated compounds like stavudine, this involves pinpointing the specific UGT isoforms that catalyze the formation of its glucuronide conjugate. An integrated approach using recombinant enzymes, chemical inhibition, and correlation studies in human tissues provides the most robust identification. springernature.comresearchgate.net
The most direct method for identifying responsible enzymes is to incubate the drug with a panel of individually expressed recombinant human UGT isoforms. nih.govnih.gov These enzymes, produced in systems like baculovirus-infected insect cells, allow for the unambiguous assessment of each isoform's catalytic activity toward the substrate without interference from other enzymes. nih.gov
While this is a standard and definitive technique, specific data from comprehensive screening of stavudine against a full panel of recombinant UGTs is not detailed in the available scientific literature. However, extensive research on the structurally similar thymidine (B127349) analogue, Zidovudine (B1683550) (AZT), has conclusively identified UGT2B7 as the specific isoform responsible for its glucuronidation. nih.gov Given the structural similarities and shared therapeutic class, it is widely hypothesized that UGT2B7 is also the primary enzyme involved in the glucuronidation of stavudine.
Inhibition studies offer a complementary approach to confirm the involvement of specific UGT isoforms. youtube.com This method involves measuring the rate of Stavudine 5'-O-β-Glucuronide formation in a complex system, such as pooled human liver microsomes (HLM), in the presence and absence of chemical inhibitors that are selective for particular UGTs. solvobiotech.com A significant reduction in metabolite formation in the presence of a selective inhibitor points to the involvement of that specific enzyme. mdpi.com
The application of this method can be limited by the availability of highly specific inhibitors for each UGT isoform. nih.gov However, known inhibitors for major UGTs are often used to provide supporting evidence. For instance, fluconazole (B54011) has been identified as a relatively selective inhibitor of UGT2B7 and has been shown to inhibit the glucuronidation of the model UGT2B7 substrate, zidovudine, in HLM. nih.gov Similar inhibition of stavudine glucuronidation by a UGT2B7-selective inhibitor would provide strong evidence for the enzyme's role.
A powerful method to establish the contribution of a specific UGT isoform in a physiologically relevant system is correlation analysis. This technique utilizes a panel of HLM from multiple human donors, which exhibit natural interindividual variability in the expression and activity of drug-metabolizing enzymes. nih.gov
The rate of Stavudine 5'-O-β-Glucuronide formation is measured in each individual HLM sample. These rates are then statistically correlated with the activity rates of isoform-specific marker reactions (e.g., zidovudine glucuronidation for UGT2B7) measured in the same set of microsomes. researchgate.netmdpi.com A strong and statistically significant positive correlation between the rate of stavudine glucuronidation and the activity of a specific UGT isoform across the donor panel provides compelling evidence that the isoform plays a major role in the drug's metabolism in the human liver.
Quantitative Enzyme Kinetics of Stavudine 5-O-β-Glucuronide Synthesis
Once the relevant UGT isoform(s) are identified, the next step is to quantify the kinetics of the reaction. This typically involves determining the parameters of the Michaelis-Menten equation, which describes the relationship between the substrate concentration and the rate of the enzymatic reaction. doi.org
The formation of a glucuronide metabolite generally follows Michaelis-Menten kinetics. mdpi.com The two key parameters are the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding how efficiently the metabolite is formed.
| Parameter | Value | System |
|---|---|---|
| K_m (Michaelis Constant) | Not Available | - |
| V_max (Maximum Velocity) | Not Available | - |
Intrinsic clearance (CL_int) is a measure of the intrinsic ability of an enzyme or tissue system to metabolize a drug, independent of other physiological factors like blood flow. In vitro, it is calculated as the ratio of V_max to K_m (CL_int = V_max / K_m). mdpi.com This value is fundamental for in vitro-in vivo extrapolation (IVIVE), where it is used to predict the in vivo hepatic clearance of a drug. nih.govnih.gov
| Parameter | Value | System |
|---|---|---|
| CL_int (Intrinsic Clearance) | Not Available | - |
Modulation of UGT Activity on Stavudine Glucuronidation
The activity of UGT enzymes can be significantly altered by various factors, including induction, inhibition, and allosteric modulation, which can lead to clinically relevant changes in drug metabolism. japsonline.comnih.gov
In Vitro Enzyme Induction Studies
Enzyme induction is a process where exposure to a xenobiotic compound leads to an increased synthesis of metabolic enzymes, potentially accelerating the clearance of substrate drugs. researchgate.net In vitro induction studies are a critical component of drug development, typically utilizing primary human hepatocytes. researchgate.netyoutube.com In these assays, cultured hepatocytes are treated with a test compound for a period, often 48 to 72 hours, after which changes in enzyme expression and activity are measured. youtube.com The induction is quantified by measuring the increase in messenger RNA (mRNA) levels of specific UGT genes or by assessing the increase in the metabolic rate of a probe substrate. youtube.com
Regulatory agencies provide guidance on conducting these studies to predict potential drug-drug interactions. youtube.com While this is a standard procedure for new chemical entities, specific studies detailing the induction of UGT enzymes involved in the minor metabolic pathway of stavudine glucuronidation have not been widely reported.
In Vitro Enzyme Inhibition by Co-Administered Compounds or Natural Products
Enzyme inhibition is a major cause of drug-drug interactions, where a co-administered compound decreases the metabolic rate of a substrate drug, leading to its accumulation and potential toxicity. researchgate.net Given that UGT2B7 is the primary enzyme responsible for the glucuronidation of zidovudine, a close structural analog of stavudine, inhibition studies on this enzyme provide the most relevant insights into potential interactions. aalto.fithieme-connect.com
A variety of compounds have been shown to inhibit UGT2B7 activity in vitro using zidovudine as a probe substrate. For example, the antifungal drug fluconazole and the anti-HIV drug efavirenz (B1671121) are known inhibitors. thieme-connect.com
Table 1: Inhibition of Zidovudine Glucuronidation (UGT2B7 activity) by Co-administered Drugs
| Inhibitor | IC50 / Ki Value | Type of Inhibition |
| Fluconazole | - | Concentration-dependent |
| Atovaquone | - | Concentration-dependent |
| Valproic Acid | - | Concentration-dependent |
Data derived from studies on zidovudine as a UGT2B7 substrate. Specific quantitative values for stavudine are not available. thieme-connect.com
Furthermore, numerous natural products and herbal constituents have demonstrated inhibitory effects on UGT2B7 in vitro. nih.govnih.govthieme-connect.com Studies using human liver microsomes (HLM) have identified several herbal compounds that can significantly reduce the rate of zidovudine glucuronidation. nih.gov
Table 2: In Vitro Inhibition of Zidovudine Glucuronidation (UGT2B7 activity) by Natural Products
| Inhibitor | Source | IC50 Value (in HLM) |
| Andrographolide | Andrographis paniculata | 10.99 ± 1.13 µM |
| Mitragynine | Mitragyna speciosa | 8.11 ± 4.48 µM |
| Zerumbone | Zingiber zerumbet | 11.21 ± 3.41 µM |
| Kaempferol-3-rutinoside | Various plants | 16.48 ± 3.96 µM |
| Milk Thistle Extract | Silybum marianum | 33.6 ± 3.1 µg/ml |
| Cranberry Extract | Vaccinium macrocarpon | 230.4 ± 32.9 µg/ml |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is from in vitro studies using zidovudine as the substrate. nih.govnih.gov
These findings suggest that co-administration of drugs or herbal supplements that inhibit UGT2B7 could potentially decrease the minor glucuronidation pathway of stavudine, although the clinical significance of inhibiting a minor metabolic route is likely limited.
Allosteric Modulation of UGT Enzymes
Allosteric modulation occurs when a compound binds to a site on the enzyme distinct from the substrate-binding site, causing a conformational change that either enhances (activation) or reduces (inhibition) its catalytic activity. This mechanism contributes to some of the atypical kinetic profiles observed with UGT enzymes. While allosteric inhibition by endogenous compounds like adenine (B156593) and related molecules has been proposed for UGTs, specific allosteric modulators for UGT2B7 in the context of stavudine glucuronidation have not been characterized. The complexity of UGT enzyme structure and function remains an active area of research.
Analytical Methodologies for Research Oriented Quantification and Study of Stavudine 5 O β Glucuronide
Development and Validation of Chromatographic Assays
Chromatographic techniques are the cornerstone for the separation and quantification of stavudine (B1682478) and its metabolites from complex biological samples. The development of robust and reliable assays requires careful optimization of separation conditions and validation according to established guidelines to ensure accuracy and precision.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and cost-effective technique for the analysis of stavudine in research settings. researchgate.net While many published methods focus on the parent drug, the principles are readily adaptable for the simultaneous analysis of its metabolites, including Stavudine 5-O-β-Glucuronide.
These methods typically employ a reversed-phase (RP) C18 column for separation. scielo.brnih.gov The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). scielo.brdypvp.edu.innih.gov Isocratic elution is common, providing a simple and robust separation. dypvp.edu.in Detection is typically performed at a wavelength around 265-270 nm, which is near the maximum absorbance for the thymine (B56734) chromophore present in both stavudine and its glucuronide metabolite. nih.govdypvp.edu.in
Due to the addition of the polar glucuronic acid moiety, this compound is more hydrophilic than the parent stavudine. Consequently, in a reversed-phase system, it will elute earlier than stavudine. Method development involves adjusting the mobile phase composition to achieve adequate separation between the parent drug, the glucuronide metabolite, and other potential endogenous interferences. Validation of these methods includes assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netscielo.br For instance, a validated HPLC-UV method for stavudine demonstrated linearity over a concentration range of 30.0 to 100.0 µg/mL. scielo.br
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 125 x 4.0 mm, 5 µm) | scielo.br |
| Mobile Phase | Methanol:Water (15:85 v/v) or Phosphate Buffer:Methanol (90:10 v/v) | dypvp.edu.inscielo.br |
| Flow Rate | 0.7 - 1.0 mL/min | scielo.brdypvp.edu.in |
| Detection Wavelength | 265 - 270 nm | nih.govdypvp.edu.in |
| Linear Range (Stavudine) | 4-36 µg/mL | researchgate.net |
| Limit of Quantification (Stavudine) | 0.38 µg/mL (in perfusate) | scielo.br |
For research applications requiring higher sensitivity and specificity, particularly when sample volumes are limited or concentrations are low, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. mdpi.com This technique offers significant advantages over HPLC-UV, including a lower limit of quantification and reduced interference from co-eluting matrix components. nih.gov
The chromatographic separation principles are similar to those of HPLC-UV, often using a reversed-phase C18 column and a mobile phase of acetonitrile or methanol with an aqueous component containing a modifier like acetic or formic acid to improve ionization. nih.gov Detection is achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. nih.govjapsonline.com
Quantification is performed using selected reaction monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides excellent specificity. For related compounds like zidovudine (B1683550), LC-MS/MS methods have demonstrated the ability to chromatographically separate the parent drug from its 5'-glucuronide metabolite. nih.gov A similar separation would be expected for stavudine and its glucuronide. The method's high sensitivity allows for quantification in the low ng/mL range, making it suitable for detailed pharmacokinetic studies in animal models. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Hydro-RP | nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid or Formic Acid | nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | japsonline.com |
| Detection | Selected Reaction Monitoring (SRM) | mdpi.com |
| LLOQ (for Zidovudine/Lamivudine) | 1 ng/mL | nih.gov |
Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before chromatographic analysis. The choice of technique depends on the sample type (e.g., plasma, urine, cell culture media, tissue homogenates) and the complexity of the matrix.
Solid-Phase Extraction (SPE) : This is a common and effective technique for cleaning up complex samples like plasma. researchgate.netmdpi.com It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. mdpi.com Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE provides high recovery and cleaner extracts compared to other methods. nih.gov
Liquid-Liquid Extraction (LLE) : LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. It is effective for sample cleanup but can be more labor-intensive and may use larger volumes of organic solvents. nih.gov
Protein Precipitation : For plasma or serum samples, this is a simpler and faster method involving the addition of an organic solvent (like acetonitrile or methanol) or an acid to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may result in less clean extracts compared to SPE.
Filtration and Dilution : For relatively clean matrices such as urine or perfusate from in situ animal studies, sample preparation can be as simple as centrifugation to remove particulate matter, followed by filtration and/or dilution with the mobile phase. nih.govscielo.br This "dilute-and-shoot" approach is fast and minimizes sample manipulation. scielo.br
Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) for Research Applications
Immunoassays offer an alternative to chromatographic methods and are known for their high throughput and sensitivity. These methods rely on the specific binding between an antibody and the target analyte.
Radioimmunoassays (RIA) have been developed for the parent drug, stavudine. nih.gov These sensitive assays involve a competition between a radiolabeled antigen and the unlabeled analyte in the sample for a limited number of specific antibody binding sites. slideshare.net An RIA for stavudine was shown to be specific, with no interference from structurally related compounds, and had a lower limit of quantification of 2.5 ng/mL in human plasma. nih.gov Similarly, a cartridge-RIA method was developed to measure the active intracellular metabolite, stavudine triphosphate. nih.gov
While no specific RIA or ELISA for this compound is prominently described in the literature, the methodology is applicable. Development would require producing specific antibodies that recognize the glucuronide conjugate. This could be achieved by using the metabolite as a hapten, conjugating it to a larger carrier protein to elicit an immune response.
Enzyme-Linked Immunosorbent Assays (ELISA) operate on a similar principle to RIA but use an enzyme-based detection system instead of a radioactive tracer, which offers advantages in terms of safety, reagent stability, and ease of use. slideshare.netmercodia.com ELISAs are generally characterized by high specificity due to the use of two antibodies in a "sandwich" format, making them a robust tool for quantifying specific molecules in large numbers of samples. mercodia.commdpi.com
Considerations for Stability and Storage of this compound in Research Samples
Maintaining the integrity of this compound in biological samples from collection to analysis is crucial for accurate quantification. Stability can be affected by several factors, including temperature, pH, light, and enzymatic activity.
Studies on the parent drug, stavudine, have shown that it can degrade under hydrolytic (acidic, neutral, and alkaline), oxidative, and photolytic conditions. nih.govnih.gov The major degradation product is often thymine, formed by the cleavage of the glycosidic bond. nih.gov Given its structure, this compound is also susceptible to hydrolysis, both at the glycosidic bond linking glucuronic acid to stavudine and the bond within the stavudine molecule itself.
Therefore, for research purposes, the following considerations are critical:
Temperature : Biological samples should be processed promptly after collection and stored frozen, typically at -20°C or -80°C, to minimize both chemical degradation and enzymatic activity from enzymes like β-glucuronidases that could cleave the metabolite.
pH : The pH of the sample should be controlled, as stavudine itself shows degradation across different pH levels. nih.gov Buffering samples may be necessary depending on the intended storage duration and temperature.
Light Exposure : Stavudine is known to be susceptible to photolytic degradation. nih.gov Therefore, samples should be protected from light during collection, processing, and storage by using amber tubes or covering containers with foil.
Freeze-Thaw Cycles : Repeated freezing and thawing of samples should be avoided, as this can lead to the degradation of analytes. It is advisable to store samples in smaller aliquots to prevent the need for multiple freeze-thaw cycles.
Validated stability-indicating assay methods, which can separate the intact drug from its degradation products, are essential for accurately assessing the stability of this compound under various storage and handling conditions. nih.gov
In Vitro, in Vivo Non Human , and in Silico Research Models for Stavudine Glucuronide Metabolism
Cell-Based Research Models
Cell-based models offer a more integrated system for studying drug metabolism, as they possess intact cellular structures, including cofactor regeneration systems and drug transporters, which are absent in microsomal preparations.
Isolated hepatocytes, either freshly prepared or cryopreserved, are considered the "gold standard" for in vitro drug metabolism studies as they most closely mimic the in vivo liver environment. nih.govresearchgate.net These cells contain a full complement of drug-metabolizing enzymes and cofactors, allowing for the study of both phase I and phase II metabolism, as well as the interplay between them.
Human cell lines engineered to overexpress specific UGT isoforms, such as HEK293 or Caco-2 cells, are valuable tools for dissecting the role of individual enzymes in drug metabolism and for studying the impact of genetic polymorphisms. nih.govd-nb.info These cell lines can be used to confirm the findings from recombinant enzyme assays in a cellular context.
For example, cell lines overexpressing different genetic variants (alleles) of UGT2B7 could be used to investigate whether polymorphisms in this gene affect the rate of stavudine (B1682478) glucuronidation. nih.gov This is particularly relevant as genetic variability in UGT enzymes can lead to significant interindividual differences in drug metabolism and response. nih.gov Such studies provide a mechanistic understanding of how genetic factors can influence the pharmacokinetics of stavudine. nih.govpsu.edu
Non-Human Animal Models for Metabolic Profiling
Animal models are fundamental in preclinical studies to investigate the metabolic fate of drug candidates. In the case of stavudine, both in vivo and in vitro non-human systems have been employed to characterize its glucuronidation pathway.
In Vivo Metabolic Studies in Monkeys and Rodents
In vivo studies in animal models provide critical information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a complete biological system. Research involving monkeys and rodents has been instrumental in identifying the metabolites of stavudine.
A key finding from these studies was the detection of a glucuronide metabolite of stavudine in the urine of monkeys, although this has been noted as a point of some controversy. researchgate.net In addition to glucuronidation, studies using monkeys and isolated rat hepatocytes also identified thymine (B56734) as a degradation product of stavudine. researchgate.net Similarly, in vivo research with Balb/c mice detected thymine as a metabolite, highlighting this as a shared metabolic pathway. researchgate.net
Pharmacokinetic studies in cynomolgus monkeys have shown that approximately 44% of an administered stavudine dose is recovered unchanged in the urine. asm.org This suggests that metabolic processes, which can include glucuronidation, are responsible for the clearance of a substantial portion of the drug. asm.org While the metabolism of a stavudine prodrug, stampidine, has been examined in mice, dogs, and cats, these studies focused on its hydrolysis to stavudine and other metabolites, rather than subsequent glucuronidation. nih.gov
| Animal Model | Key Metabolic Findings | Reference |
|---|---|---|
| Monkeys | Glucuronide metabolite detected in urine. | researchgate.net |
| Monkeys | Degradation to thymine observed. | researchgate.net |
| Rats (isolated hepatocytes) | Degradation to thymine observed. | researchgate.net |
| Mice (Balb/c) | Thymine detected as a major metabolite. | researchgate.net |
Comparative Glucuronidation Across Species (e.g., Rat, Monkey Liver Microsomes)
In vitro systems, particularly liver microsomes, are widely used to study species-specific differences in drug metabolism. Liver microsomes contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govnih.gov
Comparative studies of glucuronidation activity across species such as humans, monkeys, rats, and dogs have revealed significant differences. nih.govsemanticscholar.org Research using intestinal microsomes showed that in vitro intrinsic clearance for UGT substrates was generally lower in humans compared to laboratory animals. nih.gov Such species-specific variations are critical for extrapolating animal data to humans. For example, one study demonstrated that monkeys might not always be the most suitable model for predicting human N-glucuronidation for substrates of UGT1A9 or UGT1A1, as monkeys favored N1-glucuronide formation while humans, rats, and dogs favored N2-glucuronidation for the compound tested. nih.gov
The rate of glucuronidation can differ significantly; for the drug ezetimibe, the maximum metabolic rate (Vmax) in intestinal microsomes was highest in monkeys, followed by rats and mice, with dogs showing the lowest rate. mdpi.com These findings underscore the necessity of conducting comparative studies to select the most appropriate animal model for predicting human metabolism.
| Parameter | Observation | Reference |
|---|---|---|
| In Vitro Intrinsic Clearance (CLint,u,UGT) | Values in intestinal microsomes tend to be lower in humans than in laboratory animals (rats, dogs, monkeys). | nih.gov |
| Metabolic Pathway Selectivity | Species can favor different sites of glucuronidation (e.g., N1 vs. N2). Monkeys may differ from humans, rats, and dogs in this regard. | nih.gov |
| Metabolic Rate (Vmax) | Significant differences exist between species. For one substrate, the rank order was Monkey > Rat > Mouse > Human > Dog. | mdpi.com |
Computational and In Silico Approaches
Computational, or in silico, methods have become indispensable tools in drug metabolism research. These techniques offer predictive insights into enzyme-substrate interactions, metabolic sites, and the structural requirements for substrate binding, complementing in vitro and in vivo data.
Molecular Docking and Dynamics Simulations for UGT-Stavudine Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as stavudine) when bound to a second (a receptor, such as a UGT enzyme). researchgate.net This technique is crucial for understanding the binding mechanism and effectiveness of a drug. researchgate.net Molecular docking studies have been performed for stavudine to investigate its binding to its therapeutic target, HIV-1 reverse transcriptase. researchgate.netnih.gov
While specific studies docking stavudine with UGT enzymes are not widely reported, the methodology is broadly applied to this enzyme family. Molecular modeling of UGT2B7, for instance, has been used to identify key amino acid residues involved in the binding of the cofactor UDP-glucuronic acid and various substrates. researchgate.net Similarly, a modeled 3D structure of UGT1A10 helped identify critical residues for cofactor binding, which was then confirmed by in vitro mutagenesis. frontiersin.org These approaches could be applied to model the interaction between stavudine's 5'-hydroxyl group and the active site of relevant UGT isoforms to elucidate the specific molecular interactions driving its glucuronidation.
Predictive Modeling of Glucuronidation Sites
In silico models are capable of predicting the specific site on a molecule where metabolism, such as glucuronidation, is most likely to occur. nih.gov These models utilize a range of "local" and "global" molecular descriptors that quantify atomic reactivity, the strength of chemical bonds, and other physicochemical properties. nih.gov
Researchers have developed support vector machine (SVM) classification models that demonstrate high performance, with balanced accuracy rates ranging from 88% to 96% on test sets for predicting glucuronidation sites. nih.gov These models are effective for the major functional groups targeted by UGTs, including aliphatic hydroxyls, aromatic hydroxyls, carboxylic acids, and amino nitrogens. nih.gov Given that stavudine has a primary aliphatic hydroxyl group at the 5' position of its sugar moiety, these predictive models could be applied to confirm this as the thermodynamically and kinetically favored site for conjugation with glucuronic acid.
Quantitative Structure-Activity Relationship (QSAR) Analysis for UGT Substrates
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For UGT substrates, QSAR models are developed to predict how efficiently a compound will be glucuronidated based on its structural features. nih.govnih.gov
Numerous QSAR studies have been performed for various UGT isoforms, including UGT1A1, UGT1A9, and UGT2B7. nih.govnih.gov These models often incorporate physicochemical descriptors such as hydrophobicity (logP), molecular size and shape, and hydrogen bonding capabilities. nih.gov For instance, a 2D-QSAR model for UGT1A1 substrates indicated that hydrophobicity is an important factor for binding to the enzyme's active site. nih.gov More complex 3D-QSAR approaches, like pharmacophore modeling, have identified common structural features essential for UGT2B7 substrates, including a glucuronidation site, a hydrogen bond acceptor, and three hydrophobic regions. nih.gov The chemical structure of stavudine can be analyzed within the framework of these existing QSAR models to predict its potential as a substrate for various UGT isoforms.
| QSAR Model Type | UGT Isoform | Important Descriptors/Features | Reference |
|---|---|---|---|
| 2D-QSAR | UGT1A1 | LogP (Hydrophobicity) | nih.gov |
| Pharmacophore (3D-QSAR) | UGT1A7 | Nucleophile on an aromatic ring, Hydrogen bond acceptor | nih.gov |
| Pharmacophore (3D-QSAR) | UGT2B7 | Glucuronidation site, Hydrogen bond acceptor, Hydrophobic regions | nih.gov |
| VolSurf (3D-QSAR) | UGT2B7 | Molecular size and shape, H-bonding, logP | nih.gov |
Comparative Metabolism and Interplay with Other Nucleoside Analog Glucuronides
Comparative Analysis of Stavudine (B1682478) 5-O-β-Glucuronide with Zidovudine (B1683550) 5'-O-β-Glucuronide (AZT-G)
Stavudine and Zidovudine, both thymidine (B127349) analogs, exhibit markedly different metabolic profiles with respect to glucuronidation. While both possess a 5'-hydroxyl group susceptible to conjugation with glucuronic acid, the extent and primary enzymatic pathways involved diverge significantly.
The glucuronidation of nucleoside analogs is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The specificity of these isoforms for different NRTIs can be both overlapping and distinct.
Zidovudine (AZT): Extensive research has identified UGT2B7 as the principal enzyme responsible for the glucuronidation of Zidovudine to its 5'-O-β-glucuronide metabolite (AZT-G or GZDV). clinpgx.orgnih.gov This pathway is highly significant, accounting for the majority of Zidovudine's metabolic clearance. clinpgx.orgresearchgate.net The activity of UGT2B7 can be influenced by genetic polymorphisms, which may contribute to interindividual variations in plasma concentrations of Zidovudine and its glucuronide metabolite. researchgate.netnih.gov
The primary divergence lies in the metabolic reliance on the UGT system. Zidovudine metabolism is heavily dependent on UGT2B7, making this enzyme a key factor in its pharmacokinetics. Stavudine, however, is primarily eliminated unchanged through renal excretion, with glucuronidation playing a secondary role. wikipedia.orgfda.gov
The efficiency and extent of glucuronidation vary considerably among different NRTIs, a difference starkly illustrated by the comparison between Stavudine and Zidovudine.
| Feature | Stavudine | Zidovudine |
|---|---|---|
| Primary UGT Isoform | Not clearly defined; minor pathway | UGT2B7 clinpgx.orgnih.gov |
| Extent of Glucuronidation | Minor metabolic pathway wikipedia.org | Major pathway (60-75% of dose) clinpgx.orgresearchgate.net |
| Primary Elimination Route | Renal, as unchanged drug wikipedia.orgfda.gov | Metabolism to AZT-G, then renal excretion clinpgx.org |
| Pharmacokinetic Variability | Lower variability in clearance (CV ~35%) nih.gov | Higher variability in clearance (CV ~106%) nih.gov |
Metabolic Cross-Talk and Potential for Drug-Drug Interactions at the Glucuronidation Level in Research Models
When multiple drugs that are substrates for the same UGT isoforms are co-administered, there is potential for metabolic cross-talk, leading to drug-drug interactions (DDIs).
Substrate competition occurs when two or more drugs vie for the active site of the same enzyme. This is a significant concern for drugs heavily metabolized by a single UGT isoform. A clear example of this is seen with Zidovudine and other drugs metabolized by UGT2B7.
Research using human liver microsomes has demonstrated that the glucuronidation of Zidovudine and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (B1671121) can be mutually inhibited. nih.gov Since UGT2B7 is the primary enzyme for both drugs, they compete for metabolism. In one study, at their respective Km values, Efavirenz inhibited Zidovudine glucuronidation by 47%, while Zidovudine inhibited Efavirenz glucuronidation by 23%. nih.gov This competitive inhibition demonstrates that co-administration of drugs sharing a primary UGT pathway can significantly alter their metabolism. Given that Stavudine is not a major substrate for UGTs, its potential to act as a significant competitive inhibitor of other NRTIs at the glucuronidation level is considered low.
Non-competitive inhibition is a type of enzyme inhibition where the inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without blocking substrate binding.
While competitive inhibition at the level of UGTs is well-documented for some antiretrovirals, specific examples of non-competitive inhibition among NRTIs are not prominently featured in the literature. However, the mechanism remains a theoretical possibility for DDIs. An inhibitor could bind to a UGT enzyme, such as UGT2B7, and reduce its efficiency in metabolizing substrates like Zidovudine, even if the inhibitor itself is not a substrate for that enzyme. The complexity of UGT enzyme kinetics, which can sometimes deviate from standard Michaelis-Menten models, allows for various forms of inhibition that could impact drug metabolism. tandfonline.com
Structural Determinants of Glucuronidation for Nucleoside Analogs
The susceptibility of a nucleoside analog to undergo glucuronidation is determined by its chemical structure. Key factors include the presence of a suitable functional group, molecular size, and electronic properties, which influence its ability to fit into the active site of a UGT isoform.
UGT enzymes catalyze the transfer of glucuronic acid to a substrate containing a nucleophilic group, such as a hydroxyl, amine, or carboxylic acid. nih.gov For both Stavudine and Zidovudine, the target for glucuronidation is the primary 5'-hydroxyl group on the deoxyribose moiety.
The significant difference in glucuronidation between Stavudine and Zidovudine likely arises from subtle structural differences that affect their interaction with the UGT2B7 active site. UGT enzymes have two primary domains: a C-terminal domain that binds the UDP-glucuronic acid (UDPGA) cofactor and is highly conserved, and a more variable N-terminal domain that binds the substrate. nih.gov This substrate-binding domain variability is responsible for the different isoform specificities.
Zidovudine: Features a 3'-azido (-N3) group on the deoxyribose ring.
Stavudine: Features a 2',3'-double bond in the deoxyribose ring (2',3'-didehydro-2',3'-dideoxythymidine).
Future Directions in Academic Research on Stavudine 5 O β Glucuronide
Deeper Elucidation of Less Characterized Glucuronidation Enzymes or Pathways for Stavudine (B1682478)
The primary pathway for the glucuronidation of many drugs involves a family of enzymes known as UDP-glucuronosyltransferases (UGTs). While the role of major UGT isoforms in the metabolism of various compounds is well-documented, the specific enzymes responsible for the formation of Stavudine 5'-O-β-Glucuronide are not fully elucidated. Future research should focus on identifying and characterizing the specific UGT enzymes involved in stavudine glucuronidation.
Given that the structurally similar nucleoside reverse transcriptase inhibitor, zidovudine (B1683550), is primarily metabolized by UGT2B7, with some involvement of UGT2B4, it is plausible that these enzymes also play a role in stavudine's metabolism. However, the contribution of less common or "orphan" UGTs should not be overlooked. A comprehensive screening of all known UGT isoforms against stavudine is warranted to create a complete enzymatic profile.
Furthermore, research should investigate the potential for alternative, less-characterized glucuronidation pathways that may contribute to the formation of Stavudine 5'-O-β-Glucuronide. This includes exploring the possibility of non-UGT mediated glucuronidation or the influence of genetic polymorphisms in UGT enzymes that could lead to atypical metabolic profiles in certain individuals. A deeper understanding of these enzymatic pathways will be crucial for predicting potential drug-drug interactions and inter-individual variability in stavudine metabolism.
| Potential UGT Enzymes for Investigation | Rationale for Investigation |
| UGT2B7 | Primary enzyme for zidovudine glucuronidation. |
| UGT2B4 | Also implicated in zidovudine glucuronidation. |
| Other UGT1A and UGT2B isoforms | Comprehensive screening to identify all contributing enzymes. |
| "Orphan" UGTs | To explore the role of less-characterized enzymes. |
Advanced In Vitro Systems for Predictive Metabolic Modeling
Traditional in vitro models, such as 2D cell cultures and liver microsomes, have limitations in accurately predicting in vivo drug metabolism due to their failure to recapitulate the complex architecture and function of human tissues. The development and application of advanced in vitro systems offer a promising avenue for more accurate predictive modeling of Stavudine 5'-O-β-Glucuronide formation and disposition.
Organoids and 3D Bioprinting: Liver organoids, which are three-dimensional structures derived from stem cells that mimic the cellular composition and function of the liver, provide a more physiologically relevant environment for studying drug metabolism. researchgate.nettandfonline.com Similarly, 3D bioprinting technologies allow for the creation of complex, multi-cellular tissue models that can more accurately reflect the in vivo metabolic landscape. nih.govacs.org Future research should leverage these models to study the glucuronidation of stavudine in a more realistic cellular context, allowing for a better prediction of its metabolic fate in humans.
Microphysiological Systems (MPS): Also known as "organ-on-a-chip" technology, MPS are microfluidic devices that contain living cells in a continuously perfused, micro-environment that mimics the physiology of human organs and tissues. acs.orgresearchgate.net These systems can be used to model the absorption, distribution, metabolism, and excretion (ADME) of drugs with greater accuracy than conventional models. nih.gov The application of liver MPS to study the formation and transport of Stavudine 5'-O-β-Glucuronide could provide valuable data on its hepatic clearance and potential for accumulation.
| Advanced In Vitro Model | Application in Stavudine Glucuronide Research |
| Liver Organoids | Studying the glucuronidation of stavudine in a physiologically relevant 3D cellular environment. researchgate.nettandfonline.com |
| 3D Bioprinting | Creating complex, multi-cellular liver models to investigate the influence of the tissue microenvironment on stavudine metabolism. nih.govacs.org |
| Microphysiological Systems (Organ-on-a-Chip) | Modeling the complete ADME profile of stavudine and its glucuronide, including hepatic clearance and transport. acs.orgresearchgate.netnih.gov |
Integration of Multi-Omics Data in Metabolite Research
A comprehensive understanding of the factors influencing the formation and effects of Stavudine 5'-O-β-Glucuronide requires an integrated, systems-level approach. The application of multi-omics technologies—genomics, proteomics, and metabolomics—can provide a more holistic view of the biological processes involved.
By integrating genomic data (e.g., identifying genetic variants in UGT enzymes), proteomic data (e.g., quantifying the expression levels of specific UGT isoforms), and metabolomic data (e.g., measuring the levels of stavudine and its metabolites), researchers can build comprehensive models of stavudine metabolism. This approach can help to identify novel biomarkers that predict an individual's metabolic response to stavudine and elucidate the complex interplay between genetic and environmental factors that influence drug metabolism.
While multi-omics studies have been applied to understand the metabolic profiles of HIV-infected individuals on antiretroviral therapy, specific investigations focusing on the detailed metabolic pathways of individual drugs like stavudine are still needed. nih.gov Future research should aim to apply these powerful technologies to specifically investigate the factors governing the formation and clinical relevance of Stavudine 5'-O-β-Glucuronide.
Development of Novel Analytical Probes and Standards for Stavudine 5'-O-β-Glucuronide
Accurate and sensitive detection and quantification of Stavudine 5'-O-β-Glucuronide are essential for pharmacokinetic studies and for understanding its biological role. The development of novel analytical tools and standards is a key area for future research.
Fluorescent Probes: The development of highly selective fluorescent probes for specific UGT enzymes can facilitate high-throughput screening of enzyme activity and the identification of potential inhibitors. researchgate.netnih.gov While challenges exist in designing probes for UGTs due to their overlapping substrate specificities, recent advancements have shown promise. researchgate.netnih.gov The creation of a fluorescent probe that is specifically glucuronidated by the same enzymes that metabolize stavudine would be a valuable tool for studying its metabolism.
Analytical Standards: The availability of pure, well-characterized analytical standards is crucial for the accurate quantification of drug metabolites. While a deuterated internal standard for Stavudine 5'-O-β-Glucuronide is commercially available for use in mass spectrometry-based assays, the development of additional certified reference materials would further enhance the reliability of analytical methods. The synthesis of Stavudine 5'-O-β-Glucuronide itself remains a specialized process, highlighting the need for more accessible and robust synthetic routes. nih.gov
Advanced Analytical Techniques: Techniques such as mass spectrometry imaging (MSI) offer the ability to visualize the spatial distribution of drugs and their metabolites within tissues. tandfonline.comnih.govacs.orgnih.gov Applying MSI to study the distribution of stavudine and its glucuronide in relevant tissues could provide unprecedented insights into its pharmacokinetics and potential sites of accumulation or toxicity.
Role of Stavudine 5'-O-β-Glucuronide in Understanding General Principles of Xenobiotic Glucuronidation
The study of specific drug metabolites can often provide broader insights into general metabolic principles. Research on Stavudine 5'-O-β-Glucuronide can contribute to a more fundamental understanding of xenobiotic glucuronidation in several ways.
Substrate Specificity of UGTs: By identifying the specific UGT isoforms that metabolize stavudine, researchers can contribute to the growing body of knowledge on the substrate specificity of these important enzymes. This information can help in the development of predictive models for the metabolism of other nucleoside analogs and xenobiotics.
Transporter-Enzyme Interplay: The disposition of a drug and its metabolites is often a complex interplay between metabolic enzymes and transporters. Future studies should investigate the role of efflux and uptake transporters in the cellular and systemic disposition of Stavudine 5'-O-β-Glucuronide. This can help to elucidate the general principles governing the transport of glucuronidated metabolites, a critical aspect of drug clearance and potential drug-drug interactions.
Impact of Disease State: The metabolic capacity of an individual can be altered by disease states. Investigating the glucuronidation of stavudine in the context of HIV infection and other co-morbidities can provide valuable information on how disease pathophysiology can impact xenobiotic metabolism, a topic of broad relevance in clinical pharmacology.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Stavudine 5-O-β-Glucuronide in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized hydrolysis conditions. For urinary analysis, β-glucuronidase enzymes (e.g., 50 kU/mL in pH 5.0–6.0 ammonium acetate buffer) are critical for metabolite hydrolysis. Ensure validation parameters include specificity, linearity, recovery (>80%), and stability under storage conditions (–20°C for ≤4 months) .
- Example Workflow :
| Step | Protocol |
|---|---|
| Hydrolysis | Incubate urine with β-glucuronidase (50 kU/mL, pH 5.0, 37°C, 2–4 hrs) |
| Extraction | Solid-phase extraction (C18 columns) or protein precipitation |
| Detection | LC-MS/MS with ESI+ mode, MRM transitions for parent and glucuronide ions |
Q. How does urinary creatinine correction impact pharmacokinetic studies of this compound?
- Methodological Answer : Normalize urinary metabolite concentrations to creatinine to account for dilution variability. Omission can lead to inflated individual differences, as seen in diazepam glucuronide studies. Use enzymatic assays (e.g., Jaffe method) for creatinine quantification .
Q. What are the key stability considerations for storing this compound in biospecimens?
- Methodological Answer : Store urine samples at –80°C to prevent glucuronide degradation. Plasma samples degrade faster (≤1 month at –20°C), but urinary glucuronides remain stable for ≥4 months under similar conditions. Avoid freeze-thaw cycles and document storage conditions for reproducibility .
Advanced Research Questions
Q. How can metabolic zonation in the liver influence the interpretation of this compound enrichment data?
- Methodological Answer : Hepatic zonation (periportal vs. pericentral regions) may cause discrepancies between plasma glucose and urinary glucuronide enrichment. Design studies to compare paired plasma and urine samples, and use Bayesian Markov Chain Monte Carlo (MCMC) simulations (50 chains, 2500 samples) to model gluconeogenesis contributions, accounting for zonation effects .
Q. What experimental design strategies mitigate CYP phenotype-related variability in Stavudine glucuronidation studies?
- Methodological Answer : Pre-screen participants for CYP2B6 and UGT1A1 polymorphisms (e.g., via genotyping or phenotyping probes like bupropion). Stratify cohorts by metabolic phenotype and adjust pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM) to isolate genetic vs. environmental factors .
Q. How do structural modifications in glucuronide derivatives affect their detection and bioactivity?
- Methodological Answer : Compare fragmentation patterns in LC-MS/MS (e.g., m/z transitions for glucuronide vs. aglycone ions) and assess bioactivity via in vitro models (e.g., HBV inhibition in HepG2.2.15 cells). Structural features like β-D-glucopyranosiduronic acid linkage influence solubility and enzyme interactions .
Q. What statistical approaches resolve contradictions in glucuronide flux data across studies?
- Methodological Answer : Apply Bayesian hierarchical models to integrate conflicting datasets. For example, use MCMC to estimate posterior distributions for gluconeogenesis fractions, incorporating prior data on tracer kinetics and zonation effects. Validate with ANOVA (p < 0.05) for inter-group differences .
Data Reproducibility & Ethical Considerations
Q. How to ensure traceability in this compound experimental records?
- Methodological Answer : Document all protocols, materials (e.g., enzyme lot numbers), and software (e.g., MCMC tools). Cross-reference hypotheses, raw data, and analytical outputs in a centralized database. Use FINER criteria (Feasible, Novel, Ethical, Relevant) during study design to align with institutional review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
